molecular formula C18H17N5O3S B15098077 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15098077
M. Wt: 383.4 g/mol
InChI Key: NNVDYPYKBCBNOQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-2-yl group at position 5. The sulfanyl (-S-) bridge connects the triazole and acetamide groups, forming a structurally complex scaffold.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N5O3S/c1-23-17(13-4-2-3-7-19-13)21-22-18(23)27-11-16(24)20-12-5-6-14-15(10-12)26-9-8-25-14/h2-7,10H,8-9,11H2,1H3,(H,20,24)

InChI Key

NNVDYPYKBCBNOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,4-benzodioxin ring: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide.

    Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Attachment of the pyridine ring: This can be done through a nucleophilic substitution reaction.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name & Substituent (R) Molecular Formula Molecular Weight Key Substituent Features Solubility (pH 7.4) Evidence Source
Target Compound (R = Methyl) Not explicitly stated* ~360–370 g/mol† Methyl (electron-donating, moderate lipophilicity) Not reported
Ethyl Variant (R = Ethyl) C₁₉H₂₀N₅O₃S 406.46 g/mol Ethyl (increased lipophilicity vs. methyl) Not reported
2-Furylmethyl Variant (R = 2-Furylmethyl) C₂₂H₁₉N₅O₄S 449.49 g/mol 2-Furylmethyl (aromatic, polarizable π-system) Not reported
Prop-2-enyl Variant (R = Prop-2-enyl) C₁₆H₁₈N₄O₃S 346.40 g/mol Prop-2-enyl (unsaturated, potential for covalent interactions) 48.9 µg/mL
4-Chlorophenyl Variant (R = 4-Chlorophenyl) C₂₁H₁₇ClN₅O₃S 454.91 g/mol 4-Chlorophenyl (halogen-bonding capability, steric bulk) Not reported

*Molecular formula inferred from analogs; †Estimated based on structural similarity.

Key Structural and Functional Insights

The prop-2-enyl variant () demonstrates moderate water solubility (48.9 µg/mL), likely due to its smaller molecular size and unsaturated chain. The 4-chlorophenyl variant () introduces steric bulk and electronegativity, which may enhance target binding via halogen bonds but reduce solubility.

Electronic and Steric Effects :

  • The 2-furylmethyl group () introduces a polarizable furan ring, enabling π-π stacking interactions with aromatic residues in enzyme active sites.
  • Methyl and ethyl groups () modulate electron density on the triazole ring, influencing hydrogen-bonding capacity and metabolic stability.

The prop-2-enyl variant’s solubility profile () may favor oral bioavailability, a critical factor in drug development.

Research Methodologies and Analytical Techniques

  • X-ray Crystallography : SHELX programs () are widely used for determining crystal structures of such compounds, aiding in conformational analysis.
  • Infrared Spectroscopy : Advanced detectors () enable rapid identification of functional groups (e.g., sulfanyl, triazole) in analogs.
  • Machine Learning : Predictive models like XGBoost () could correlate substituent features with properties such as solubility or bioactivity.

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